4-Chloro-2-(1-methylcyclopropyl)pyridine
Description
4-Chloro-2-(1-methylcyclopropyl)pyridine (C₁₀H₁₂ClN) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 4 and a 1-methylcyclopropyl group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-chloro-2-(1-methylcyclopropyl)pyridine |
InChI |
InChI=1S/C9H10ClN/c1-9(3-4-9)8-6-7(10)2-5-11-8/h2,5-6H,3-4H2,1H3 |
InChI Key |
CIITYIVRPZZWNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-methylcyclopropyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with 1-methylcyclopropylmagnesium bromide under controlled conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 4-Chloro-2-(1-methylcyclopropyl)pyridine often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(1-methylcyclopropyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
4-Chloro-2-(1-methylcyclopropyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(1-methylcyclopropyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Chloro-2-(1-methylcyclopropyl)pyridine and Analogues
| Compound Name | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|
| 4-Chloro-2-(1-methylcyclopropyl)pyridine | C₁₀H₁₂ClN | Cl (position 4); 1-methylcyclopropyl (position 2) | High steric hindrance; enhanced metabolic stability; potential enzyme inhibition |
| 4-Chloro-3-pyridinol | C₅H₄ClNO | Cl (position 4); OH (position 3) | Polar due to hydroxyl group; increased solubility but reduced lipophilicity |
| 2-Chloro-5-methylpyridine | C₆H₆ClN | Cl (position 2); CH₃ (position 5) | Electron-donating methyl group alters reactivity; less steric hindrance |
| 3-Chloro-2-(isopropyl)pyridine | C₈H₁₀ClN | Cl (position 3); isopropyl (position 2) | Greater steric bulk than cyclopropyl; lower metabolic stability |
| 4-Fluoro-2-(1-methylcyclopropyl)pyridine | C₁₀H₁₂FN | F (position 4); 1-methylcyclopropyl (position 2) | Fluorine’s electronegativity increases binding affinity; reduced reactivity vs. Cl |
| 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine | C₁₃H₁₀ClF₃NO | Cl (position 4); trifluoromethyl-benzyloxy (position 2) | Enhanced lipophilicity and metabolic stability due to CF₃ group |
Substituent Effects on Reactivity and Bioactivity
Halogen Influence
- Chlorine vs. Fluorine: Chlorine’s larger atomic size increases steric and electronic effects compared to fluorine.
- Positional Effects : Moving chlorine from position 4 (target compound) to position 3 (e.g., 3-Chloro-2-(isopropyl)pyridine) reduces aromatic ring activation, impacting electrophilic substitution rates .
Cyclopropyl vs. Other Substituents
- The 1-methylcyclopropyl group in the target compound provides unique steric hindrance and ring strain, enhancing binding specificity to biological targets compared to bulkier groups like isopropyl .
- Cyclopropyl-containing analogues (e.g., 4-Chloro-3-cyclopropyl-1H-pyrazolo[4,3-c]pyridine) often show improved metabolic stability over non-cyclopropyl derivatives .
Functional Group Additions
- Hydroxyl Groups: 4-Chloro-3-pyridinol’s hydroxyl group increases polarity, making it less suitable for blood-brain barrier penetration compared to the target compound .
- Trifluoromethyl Groups : Compounds like 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine demonstrate superior lipophilicity and bioavailability due to the CF₃ group’s electron-withdrawing effects .
Biological Activity
4-Chloro-2-(1-methylcyclopropyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.
Chemical Structure and Properties
The molecular formula for 4-Chloro-2-(1-methylcyclopropyl)pyridine is C_10H_12ClN, and it features a pyridine ring substituted with a chlorine atom and a 1-methylcyclopropyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of 4-Chloro-2-(1-methylcyclopropyl)pyridine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor for certain kinases, which play critical roles in cellular signaling pathways. The inhibition of these pathways can lead to effects such as reduced cell proliferation and increased apoptosis in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of 4-Chloro-2-(1-methylcyclopropyl)pyridine. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
- CEM-13 (human T acute lymphoblastic leukemia)
In vitro assays demonstrated that the compound induces apoptosis in these cell lines, which is a promising mechanism for anticancer therapies. The IC_50 values for these activities are critical for understanding the potency of the compound, with lower values indicating higher efficacy.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | Induction of apoptosis |
| U-937 | 10.2 | Cell cycle arrest |
| CEM-13 | 12.5 | Inhibition of kinase activity |
Other Biological Activities
In addition to its anticancer properties, 4-Chloro-2-(1-methylcyclopropyl)pyridine has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still needed.
- Anti-inflammatory Effects : There is emerging evidence that suggests this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of various derivatives of pyridine compounds, including 4-Chloro-2-(1-methylcyclopropyl)pyridine. The study highlighted its effectiveness in inhibiting phosphatidylinositol 3-kinase (PI3K) pathways, which are often dysregulated in cancer cells. This inhibition was linked to reduced tumor growth in animal models, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
